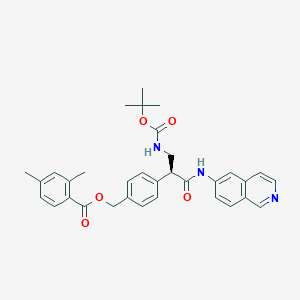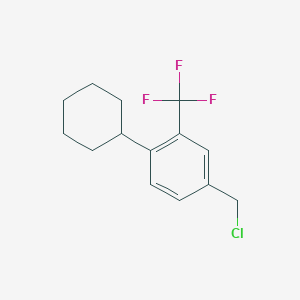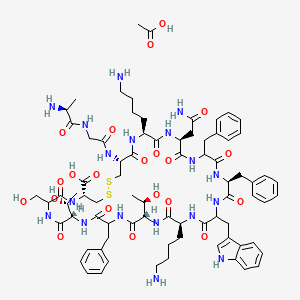![molecular formula C32H33ClN8O2 B8146624 N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DGY-06-116 is a selective and irreversible covalent inhibitor of Src and fibroblast growth factor receptor 1 (FGFR1). It has an inhibitory concentration (IC50) value of 3 nanomolar for Src and 8340 nanomolar for FGFR1 . Src is a non-receptor protein tyrosine kinase that regulates various cancer-related cellular processes, including mitogenesis, angiogenesis, adhesion, invasion, migration, and survival .
Preparation Methods
The preparation of DGY-06-116 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . For industrial production, the compound is synthesized through a series of chemical reactions, including the hybridization of dasatinib and a promiscuous covalent kinase probe SM1-71 . The synthetic route involves the formation of a covalent bond with the kinase p-loop and occupancy of the back hydrophobic kinase pocket .
Chemical Reactions Analysis
DGY-06-116 undergoes covalent inhibition of Src kinase through a slow inactivation rate compared to other clinically approved covalent kinase inhibitors . The compound forms a covalent interaction with the kinase p-loop, which requires p-loop movement prior to covalent bond formation . This interaction explains its high potency and selectivity . The major products formed from these reactions include the covalently bound Src kinase and the inhibited FGFR1 .
Scientific Research Applications
DGY-06-116 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the inhibition of Src kinase activity, which is crucial for understanding the malignant processes in various cancers, including breast, prostate, lung, colorectal, and pancreatic cancers . The compound has shown potent antiproliferative effects in non-small cell lung cancer and triple-negative breast cancer cell lines harboring Src activation . Additionally, DGY-06-116 is used in biochemical and biophysical characterization studies to understand its binding kinetics and covalent interaction with Src kinase .
Mechanism of Action
DGY-06-116 exerts its effects by selectively and irreversibly inhibiting Src kinase through covalent binding . The compound targets the cysteine residue in the kinase p-loop, leading to the formation of a covalent bond and subsequent inhibition of Src signaling . This covalent interaction results in potent and sustained inhibition of Src kinase activity, which is essential for the growth and proliferation of cancer cells . The compound also inhibits FGFR1, although with significantly lower potency .
Comparison with Similar Compounds
DGY-06-116 is unique compared to other Src inhibitors due to its irreversible covalent binding mechanism and high selectivity for Src kinase . Similar compounds include dasatinib, a reversible Src inhibitor, and SM1-71, a promiscuous covalent kinase probe . While dasatinib and SM1-71 also inhibit Src kinase, they do not form covalent bonds with the kinase p-loop, resulting in different binding kinetics and potency . The covalent interaction of DGY-06-116 with the kinase p-loop and its occupancy of the back hydrophobic kinase pocket contribute to its high potency and selectivity .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQYOGLZWIOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
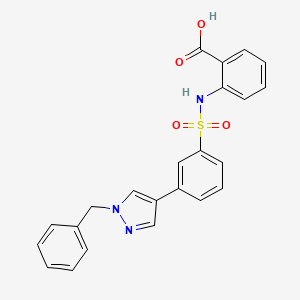
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B8146553.png)
![2-ethyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146554.png)
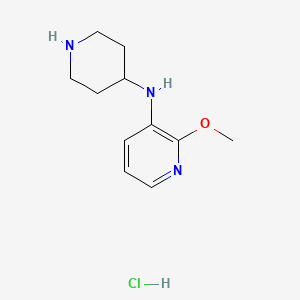
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B8146560.png)
![2-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146567.png)
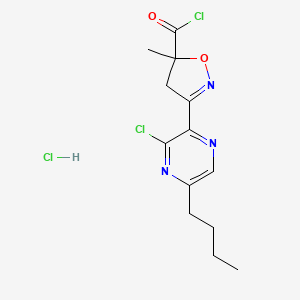
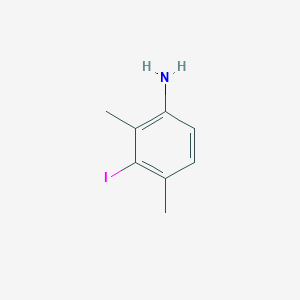
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)
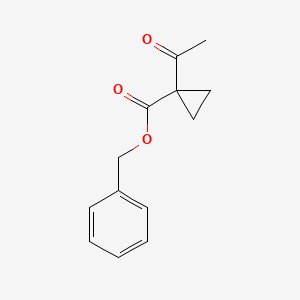
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
